molecular formula C11H14INO4 B5053559 diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate CAS No. 5462-34-0

diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B5053559
CAS No.: 5462-34-0
M. Wt: 351.14 g/mol
InChI Key: BMCURYWANJEZHT-UHFFFAOYSA-N
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Description

Diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C11H14INO4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is notable for its iodine substitution at the 5-position and ester groups at the 2 and 4 positions, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

The synthesis of diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate typically involves the iodination of a pyrrole precursor followed by esterification. One common method includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

Diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

Common reagents include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions. Major products depend on the specific reaction conditions but often include substituted pyrroles and carboxylic acids.

Scientific Research Applications

Diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate is used in various scientific research applications:

Mechanism of Action

The mechanism by which diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate exerts its effects depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In pharmaceutical research, its biological activity would depend on the target molecules and pathways it interacts with, which could include enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar compounds include other iodinated pyrroles and pyrrole esters, such as:

Diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific iodine substitution, which can significantly influence its reactivity and applications in synthesis and research .

Properties

IUPAC Name

diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO4/c1-4-16-10(14)7-6(3)8(13-9(7)12)11(15)17-5-2/h13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCURYWANJEZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280571
Record name diethyl 5-iodo-3-methyl-1h-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5462-34-0
Record name NSC17461
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17461
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 5-iodo-3-methyl-1h-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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